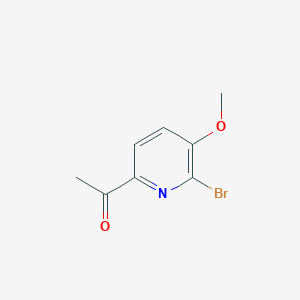
3-Bromo-2-hydrazinyl-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hydrazinyl-6-methoxypyridine is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-6-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of a hydrazinyl group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent. The hydrazinyl group can be introduced using hydrazine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-hydrazinyl-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine or hydrazinyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
3-Bromo-2-hydrazinyl-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-hydrazinyl-6-methoxypyridine involves its interaction with specific molecular targets. The bromine and hydrazinyl groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but lacks the hydrazinyl group.
2-Bromo-6-methylpyridine: Another bromopyridine derivative with different substituents.
3-Bromo-6-hydrazinyl-2-methoxypyridine: A closely related compound with slight variations in the position of substituents.
Uniqueness
3-Bromo-2-hydrazinyl-6-methoxypyridine is unique due to the presence of both bromine and hydrazinyl groups on the pyridine ring
Propiedades
Fórmula molecular |
C6H8BrN3O |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
(3-bromo-6-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-5-3-2-4(7)6(9-5)10-8/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
FODGWEBZKZZUPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)


![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)






![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
